molecular formula C25H19F2N3O4S B2561447 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894562-80-2

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2561447
M. Wt: 495.5
InChI Key: RQMQJYHDUFPQND-UHFFFAOYSA-N
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Description

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19F2N3O4S and its molecular weight is 495.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Novel derivatives of thiazolidine and indoline have been synthesized and evaluated for their antibacterial properties. For example, derivatives synthesized through reactions involving indoline have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Borad et al., 2015), (Debnath & Ganguly, 2015). These findings suggest that compounds with a similar structural backbone could be promising candidates for the development of new antibacterial agents.

Anti-inflammatory and Antioxidant Properties

Certain thiazolidine-2,4-dione derivatives have been identified to possess significant anti-inflammatory and antioxidant properties. This includes the inhibition of nitric oxide production and the scavenging of free radicals, indicating potential for the treatment of inflammatory diseases and oxidative stress-related conditions (Ma et al., 2011), (Koppireddi et al., 2013).

Antimicrobial and Antifungal Activity

Research on rhodanine-3-acetic acid derivatives, which share structural similarities with the compound , has demonstrated notable antimicrobial and antifungal activities. This highlights the potential of these compounds as broad-spectrum antimicrobial agents (Krátký et al., 2017).

Cancer Immunotherapy

Compounds structurally related to indoleamine 2,3-dioxygenase (IDO1) inhibitors, which include thiazolidin and indoline derivatives, have been explored for their potential in cancer immunotherapy. These studies focus on the unique interactions contributing to the binding of potent inhibitors, offering insights into the development of new therapeutic agents for cancer treatment (Peng et al., 2020).

Anticonvulsant Activity

Indoline derivatives have also been synthesized and evaluated for their anticonvulsant activities, suggesting their potential use in the treatment of seizure disorders (Nath et al., 2021).

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O4S/c1-34-21-9-5-3-7-19(21)28-22(31)13-29-20-8-4-2-6-16(20)25(24(29)33)30(23(32)14-35-25)15-10-11-17(26)18(27)12-15/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMQJYHDUFPQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

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